N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide typically involves the reaction of isonicotinic acid with 2-(2-hydroxyethylamino)ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes . The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified using techniques such as recrystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide is widely used in scientific research due to its versatile properties . Some of its applications include:
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes . For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide can be compared with other similar compounds, such as N-(2-Hydroxyethyl)isonicotinamide and N-(2-Hydroxyethyl)ethylenediamine . While these compounds share some structural similarities, this compound is unique in its specific functional groups and properties . This uniqueness makes it particularly valuable in certain research applications .
List of Similar Compounds
- N-(2-Hydroxyethyl)isonicotinamide
- N-(2-Hydroxyethyl)ethylenediamine
- N,N’-Bis(2-hydroxyethyl)ethylenediamine
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-8-7-12-5-6-13-10(15)9-1-3-11-4-2-9/h1-4,12,14H,5-8H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDCEXWZAGJLIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCNCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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